6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane is a bicyclic compound characterized by its unique structural features, which include a cyclohexyl group and an oxygen atom integrated into its bicyclic framework. This compound belongs to a class of nitrogen-containing heterocycles, specifically azabicyclo compounds, which have garnered attention in medicinal chemistry due to their potential biological activities.
This compound can be synthesized through various chemical methods, typically involving the construction of the bicyclic scaffold through multi-step synthetic routes. It is often derived from simpler precursors in organic synthesis laboratories.
6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane can be classified as:
The synthesis of 6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane typically involves several key steps, including:
The synthetic routes may include:
The molecular structure of 6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane can be represented as follows:
Key structural data includes:
6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane can participate in various chemical reactions:
Common reagents used in these reactions include:
The products formed depend heavily on the reaction conditions and specific reagents used.
The mechanism of action for 6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane primarily involves its interaction with biological targets, such as enzymes and receptors within cellular systems.
Research indicates that this compound may inhibit enzymes like acetylcholinesterase, which plays a crucial role in neurotransmitter regulation, thereby influencing synaptic transmission and cognitive functions.
Key chemical properties include:
Relevant data on these properties are critical for understanding its behavior in various applications.
6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane has potential applications in:
The systematic name 6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane follows IUPAC conventions for bridged bicyclic systems. The base structure—azabicyclo[3.2.1]octane—denotes an eight-membered bicyclic ring with nitrogen at position 6 and oxygen at position 8. The "bicyclo[3.2.1]" descriptor specifies two bridgehead atoms connecting three bridges: one of three carbons, one of two carbons, and one single-carbon bridge. The prefix "8-oxa-6-aza" indicates oxygen and nitrogen substitutions at the designated positions, while "6-cyclohexyl" signifies a cyclohexyl substituent attached to the nitrogen atom [4] [5]. This nomenclature differentiates it from related scaffolds like 8-oxa-3-azabicyclo[3.2.1]octane (nitrogen at position 3) or 6-oxa-2-azabicyclo[3.2.1]octane (nitrogen at position 2), which exhibit distinct electronic and steric properties [1] [4].
Structurally, this compound belongs to a class of bridged heterocycles evolving from classical tropane alkaloids. Early patents, such as US3856783A, synthesized unsubstituted 8-oxa-3-azabicyclo[3.2.1]octane as a rigid scaffold to explore bioactive conformations [5]. Modern derivatization, exemplified by the introduction of the cyclohexyl group, aims to enhance lipid solubility and alter steric interactions with biological targets. The cyclohexyl moiety increases the compound’s molecular rigidity and lipophilicity (cLogP ~2.8), potentially improving blood-brain barrier permeability compared to smaller alkyl or aryl substituents [1] [5].
Table 1: Structural Variations in Azabicyclo[3.2.1]octane Derivatives and Key Properties
Compound Name | Substituent Position & Group | Bridge Heteroatoms | Key Chemical Features |
---|---|---|---|
6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane | N6-Cyclohexyl | N6, O8 | High lipophilicity; rigid 3D conformation |
8-Oxa-3-azabicyclo[3.2.1]octane | None (parent structure) | N3, O8 | Unsubstituted amine; polar character |
exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane | C8-Hydroxy (exo) | N3, O6 | Chiral center; hydrogen-bonding capacity [2] |
6-Oxa-2-azabicyclo[3.2.1]octane | None (parent structure) | N2, O6 | Different nitrogen position; altered dipole [4] |
Azabicyclo[3.2.1]octane derivatives exhibit broad bioactivity due to their ability to mimic pharmacophoric elements of natural alkaloids. The 6-cyclohexyl variant leverages its bulky substituent for selective target modulation. In neuropharmacology, similar scaffolds like 8-azabicyclo[3.2.1]octane act as µ-opioid receptor antagonists, as seen in US8664242B2. Here, the bridged nitrogen critically interacts with receptor aspartate residues, while lipophilic substituents tune affinity [3]. The cyclohexyl group in the 6-position may enhance CNS penetration, positioning this compound as a candidate for neurological disorders [3] [5].
Beyond neuropharmacology, recent patents highlight applications in oncology. US20240294550A1 discloses 8-oxa-3-azabicyclo[3.2.1]octane derivatives as kinase inhibitors for cancers like breast, lung, and renal carcinomas. The scaffold’s three-dimensional structure enables selective binding to ATP pockets of dysregulated kinases [1]. Specifically, bulky N6-substituents (e.g., cyclohexyl) may improve affinity for hydrophobic kinase subpockets, thereby inhibiting proliferation pathways. Evidence suggests such compounds suppress metastasis in in vitro models of glioblastoma and sarcoma [1] [3].
Table 2: Biological Targets and Therapeutic Applications of Azabicyclo[3.2.1]octane Derivatives
Target Class | Therapeutic Area | Reported Activity | Compound Examples |
---|---|---|---|
µ-Opioid Receptor | Neuropharmacology | Antagonism; potential for addiction treatment [3] | 8-Azabicyclo[3.2.1]octanes with arylalkyl groups |
Tyrosine Kinases (e.g., EGFR) | Oncology | Inhibition of proliferation pathways [1] | 8-Oxa-3-azabicyclo[3.2.1]octanes with halogenated aryl groups |
Phosphotransferases | Anti-metastatic agents | Suppression of sarcoma/glioma cell migration [1] | N6-Substituted 8-oxa-6-azabicyclo[3.2.1]octanes |
Monoamine Transporters | Neuropsychiatry | NDRI (Norepinephrine-Dopamine Reuptake Inhibition) | Tropane-based analogs (historical) [5] |
The structural evolution of these compounds—from simple bicyclic amines to targeted therapeutics with complex substituents—demonstrates their versatility. Ongoing research focuses on optimizing the cyclohexyl variant for enhanced selectivity against kinase families implicated in oncology while minimizing off-target neurological effects [1] [3].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: